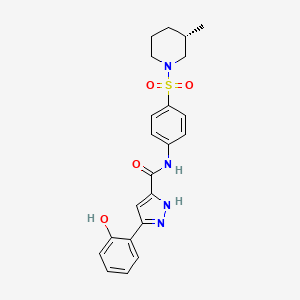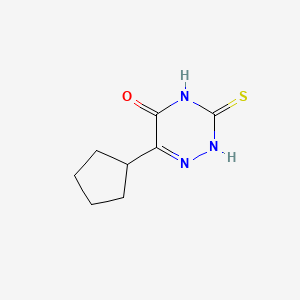
6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound containing a triazine ring with a thioxo group and a cyclopentyl substituent. Compounds of this class are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of cyclopentanone with thiosemicarbazide, followed by cyclization in the presence of an acid or base catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the triazine ring.
Aplicaciones Científicas De Investigación
6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and its derivatives are of interest in several research areas:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for their potential as therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The thioxo group and triazine ring are key structural features that contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Cyclopentyl-3-thioxo-1,2,4-triazine: Lacks the dihydro component.
3-Thioxo-1,2,4-triazine derivatives: Various substitutions on the triazine ring.
Uniqueness
6-Cyclopentyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to the presence of both the cyclopentyl group and the thioxo group, which may confer distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Fórmula molecular |
C8H11N3OS |
|---|---|
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
6-cyclopentyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H11N3OS/c12-7-6(5-3-1-2-4-5)10-11-8(13)9-7/h5H,1-4H2,(H2,9,11,12,13) |
Clave InChI |
KJDIICUPWKWNQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NNC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



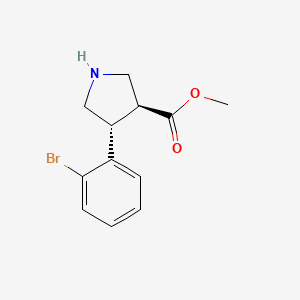
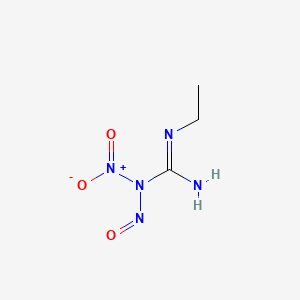
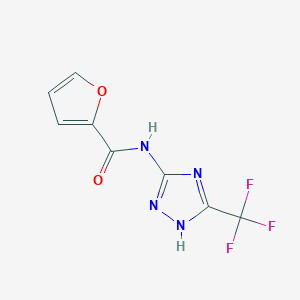
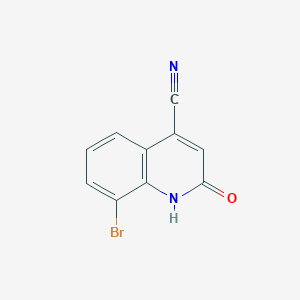

![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)

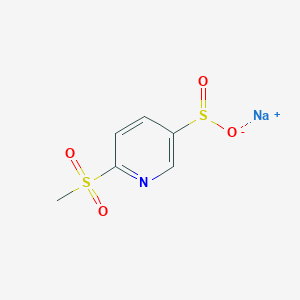
![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
